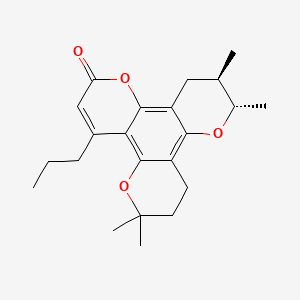
4(5H)-Thiazolone, 2-amino-5-(2-aminoethyl)-, dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thiazolone ring structure, which contributes to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide typically involves the reaction of thiazolone derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4(5H)-thiazolone
- 5-(2-Aminoethyl)-4(5H)-thiazolone
- 2-Amino-5-(2-hydroxyethyl)-4(5H)-thiazolone
Uniqueness
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide is unique due to its specific aminoethyl substitution, which enhances its reactivity and potential biological activity compared to other thiazolone derivatives. This substitution also allows for more diverse chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H11Br2N3OS |
|---|---|
Molekulargewicht |
321.04 g/mol |
IUPAC-Name |
2-amino-5-(2-aminoethyl)-1,3-thiazol-4-one;dihydrobromide |
InChI |
InChI=1S/C5H9N3OS.2BrH/c6-2-1-3-4(9)8-5(7)10-3;;/h3H,1-2,6H2,(H2,7,8,9);2*1H |
InChI-Schlüssel |
FIPPKVWVJWVVAL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C1C(=O)N=C(S1)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



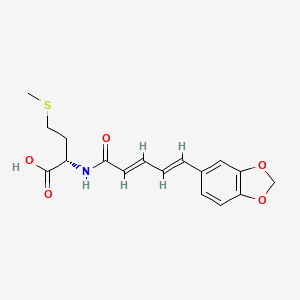
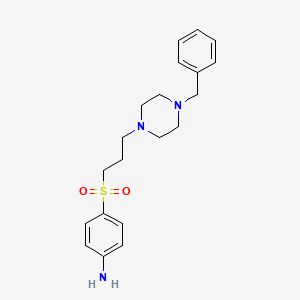
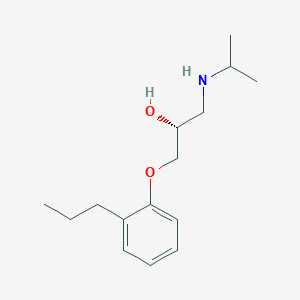
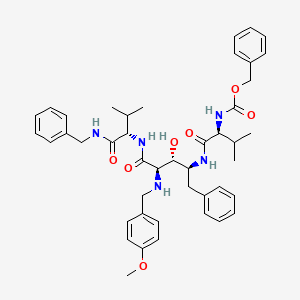
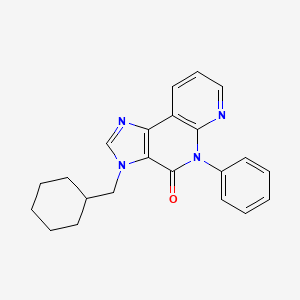

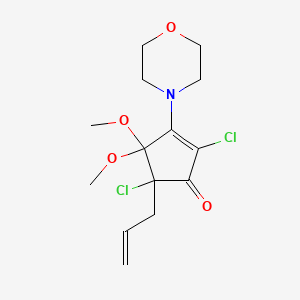
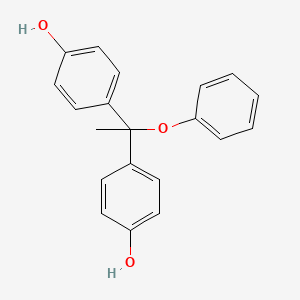



![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)
